molecular formula C12H15ClOS B13640838 1-((2-Chlorophenyl)thio)-3,3-dimethylbutan-2-one

1-((2-Chlorophenyl)thio)-3,3-dimethylbutan-2-one

Cat. No.: B13640838
M. Wt: 242.77 g/mol
InChI Key: AUINXHJBIKLSTA-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl moiety, which is further connected to a dimethylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one typically involves the reaction of 2-chlorothiophenol with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[(2-chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets within biological molecules, influencing their function .

Comparison with Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-1-phenylethanone
  • 1-(4-[3-[(4-chlorophenyl)sulfanyl]-2-hydroxypropoxy]-2-hydroxy-3-propylphenyl)ethanone
  • 3-[(4-chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone

Uniqueness: 1-[(2-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylbutanone moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-(2-chlorophenyl)sulfanyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H15ClOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3

InChI Key

AUINXHJBIKLSTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=CC=CC=C1Cl

Origin of Product

United States

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